N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
Description
N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a thiazole-acetamide derivative characterized by a 3-fluorophenyl group attached to the acetamide nitrogen and a thiazole ring substituted with a sulfanyl-linked 2-oxo-2-phenylethyl moiety. Its structural features—such as the fluorine atom (electron-withdrawing group) and the thiazole-sulfanyl-acetylphenyl motif—make it a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S2/c20-14-7-4-8-15(9-14)21-18(24)10-16-11-25-19(22-16)26-12-17(23)13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEBRLNCMPSHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Similarities and Modifications
The compound shares its thiazole-acetamide backbone with several analogs, differing primarily in substituents on the acetamide nitrogen and the thiazole ring. Key comparisons include:
Key Observations :
- Fluorine Substitution : The 3-fluorophenyl group in the target compound contrasts with cyclohexylmethyl (BG13403) or other aryl groups (e.g., 4-fluorophenyl in ). Fluorine enhances electronegativity and may improve bioavailability or binding affinity .
- Sulfanyl-Oxo-Ethyl Chain : This motif is conserved in BG13403 and the target compound but absent in simpler analogs like those in , which lack the extended sulfanyl side chain.
Molecular and Crystallographic Properties
- Target Compound : Estimated molecular formula: C₁₉H₁₆FN₃O₂S₂ (MW = 401.48 g/mol). The fluorine atom may reduce symmetry compared to BG13403 (MW = 388.55 g/mol), affecting crystallization .
- Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit dihedral angles >60° between aromatic rings, influencing solubility and intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
